molecular formula C15H11Br2NO B11953800 N-(1,3-dibromo-9H-fluoren-2-yl)acetamide CAS No. 108240-10-4

N-(1,3-dibromo-9H-fluoren-2-yl)acetamide

Cat. No.: B11953800
CAS No.: 108240-10-4
M. Wt: 381.06 g/mol
InChI Key: HLGQEDDEQRAZJC-UHFFFAOYSA-N
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Description

N-(1,3-dibromo-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H9Br2NO It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two bromine atoms and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dibromo-9H-fluoren-2-yl)acetamide typically involves the bromination of fluorene followed by acetamidation. One common method involves the reaction of fluorene with bromine in the presence of a catalyst to introduce bromine atoms at the 1 and 3 positions. The resulting dibromofluorene is then reacted with acetic anhydride and a base, such as pyridine, to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dibromo-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted fluorenes depending on the nucleophile used.

    Oxidation Products: Fluorenone derivatives.

    Reduction Products: Debrominated fluorenes.

Scientific Research Applications

N-(1,3-dibromo-9H-fluoren-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(1,3-dibromo-9H-fluoren-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and acetamide group play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-dibromo-9H-fluoren-2-yl)acetamide is unique due to its specific substitution pattern and the presence of both bromine atoms and an acetamide group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

108240-10-4

Molecular Formula

C15H11Br2NO

Molecular Weight

381.06 g/mol

IUPAC Name

N-(1,3-dibromo-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H11Br2NO/c1-8(19)18-15-13(16)7-11-10-5-3-2-4-9(10)6-12(11)14(15)17/h2-5,7H,6H2,1H3,(H,18,19)

InChI Key

HLGQEDDEQRAZJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1Br)CC3=CC=CC=C32)Br

Origin of Product

United States

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